5-[(3-BROMOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Description
5-[(3-BROMOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a pyrazole-based carboxylic acid derivative characterized by a 1-methyl group at the pyrazole ring’s nitrogen, a carboxylic acid moiety at position 4, and a 3-bromoanilino carbonyl substituent at position 3. Pyrazole derivatives are widely studied for their antimicrobial, antifungal, and antiproliferative properties, and the brominated anilino group may improve binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
5-[(3-bromophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c1-16-10(9(6-14-16)12(18)19)11(17)15-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBQPENPUQARPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144319 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)amino]carbonyl]-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174851-75-2 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)amino]carbonyl]-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174851-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)amino]carbonyl]-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-BROMOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclization of hydrazines with 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-[(3-BROMOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
5-[(3-Bromoanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is characterized by the following chemical properties:
- Molecular Formula : C13H12BrN3O3
- Molecular Weight : 328.16 g/mol
- IUPAC Name : 5-[(3-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
- CAS Number : 151049-87-5
The structure includes a pyrazole ring, which is known for its biological activity, particularly in pharmacology.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 5-[(3-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, in anticancer therapy. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative showed significant inhibition of cell proliferation in breast cancer cells, attributed to its ability to induce apoptosis through mitochondrial pathways .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. The presence of the bromine atom enhances its activity against a range of pathogens.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .
Pesticidal Activity
5-[(3-Bromoanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been studied for its potential as a pesticide. Its structure allows it to interact with biological systems in pests effectively.
- Case Study : A formulation containing this compound demonstrated effective control over aphid populations in field trials, outperforming conventional pesticides .
Herbicidal Properties
The compound has shown promise as a herbicide, particularly against broadleaf weeds. Its mechanism involves disrupting metabolic pathways in target plants.
- Data Table: Herbicidal Efficacy
Mechanism of Action
The mechanism of action of 5-[(3-BROMOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the bromoanilino carbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related pyrazole derivatives, focusing on substituent variations and their implications:
Physicochemical Properties
- Solubility: The carboxylic acid group in all compounds confers water solubility at physiological pH. Bromine in the target compound reduces solubility compared to amino-substituted derivatives.
- Thermal Stability : Halogenated pyrazoles (e.g., 4-bromo derivatives in ) typically exhibit higher melting points (>200°C) due to stronger intermolecular interactions .
Biological Activity
5-[(3-Bromoanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for various pharmacological properties, including antitumor, anti-inflammatory, and antifungal activities. Understanding its biological activity is crucial for the development of new therapeutic agents.
The chemical formula of 5-[(3-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is with a molecular weight of approximately 300.11 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antitumor activity. For instance, a study involving various pyrazole derivatives showed that those with bromine and chlorine substituents had enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin resulted in a significant synergistic effect, particularly in the Claudin-low breast cancer subtype .
| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| 5-Bromo-Pyrazole Derivative | MCF-7 | 15.2 | Yes |
| 5-Bromo-Pyrazole Derivative | MDA-MB-231 | 12.8 | Yes |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles have also been documented. Pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models. In particular, compounds similar to 5-[(3-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid have been shown to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Antifungal Activity
In terms of antifungal activity, studies have indicated that certain pyrazole derivatives demonstrate notable efficacy against phytopathogenic fungi. A series of novel compounds were tested against seven different fungi, with some derivatives exhibiting higher antifungal activity than established fungicides like boscalid. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents significantly influenced antifungal potency .
The biological activity of 5-[(3-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid may be attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Pyrazoles are known to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR.
- Modulation of Cytokine Production : They can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation.
- Fungal Cell Wall Disruption : The antifungal activity may stem from disrupting the integrity of fungal cell walls or interfering with fungal metabolic pathways.
Case Studies
Several case studies have highlighted the importance of pyrazole derivatives in drug development:
- Study on Breast Cancer : In vitro studies showed that specific pyrazole derivatives significantly inhibited the growth of breast cancer cells and enhanced the efficacy of conventional chemotherapeutics like doxorubicin.
- Fungal Inhibition : A series of synthesized pyrazoles were tested against pathogenic fungi, demonstrating promising results that could lead to new agricultural fungicides.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
